ethyl 1-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 1-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-1H-indole-2-carboxylate typically involves the reaction of 1-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-methyl-1H-indole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole ring system is known to bind to multiple receptors with high affinity, which can modulate various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Ethyl 1-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl indole-2-carboxylate: Lacks the methyl group at the 1-position, which can affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
1-Methyl-1H-indole-2-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 1-methyl-1H-indole-2-carboxylate is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and the latest research findings, supported by data tables and case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, have garnered attention due to their significant roles in various biological processes. They are known for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The structural features of these compounds allow them to interact with multiple biological targets, making them valuable in medicinal chemistry and drug development .
Target Interactions
The biological activity of this compound is largely attributed to its ability to bind with specific proteins and enzymes. Notably, it has been studied for its potential as an HIV-1 integrase inhibitor . Research indicates that the compound can chelate metal ions within the active site of the integrase, a critical enzyme in the HIV replication cycle .
Biochemical Pathways
The compound's interaction with biological systems can lead to various biochemical changes:
- Antiviral Activity : Inhibits HIV-1 integrase, which is essential for viral DNA integration into the host genome.
- Antitumor Activity : Exhibits cytotoxic effects against cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
Research Findings
Recent studies have highlighted the efficacy of this compound in various assays:
Table 1: Summary of Biological Activities
Case Studies
- HIV-1 Integrase Inhibition : A study demonstrated that derivatives of indole-2-carboxylic acid significantly inhibited integrase activity. The optimized compound exhibited an IC50 value of 0.13 μM, indicating strong potential for therapeutic application against HIV .
- Antitumor Efficacy : In vitro studies revealed that this compound showed promising antiproliferative activity against various cancer cell lines, with IC50 values ranging from 26 nM to 86 nM compared to standard treatments .
- Anti-inflammatory Properties : Research indicated that compounds similar to this compound could inhibit iNOS activity, which is crucial in inflammatory responses .
Properties
IUPAC Name |
ethyl 1-methylindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLPWADCHCBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205113 | |
Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56559-60-5, 18450-24-3 | |
Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18450-24-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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